

Ifenprodil exploratory research methamphetamine use disorder

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ifenprodil

CAS No.: 23210-56-2

Cat. No.: S004181

[Get Quote](#)

Clinical Trial Summary and Quantitative Data

The key study was a randomized, double-blind, placebo-controlled trial involving 33 outpatients with MUD. Participants were assigned to receive a placebo, 60 mg/day, or 120 mg/day of **ifenprodil** for 84 days [1] [2].

The table below summarizes the primary outcomes from the trial:

Outcome Measure	Placebo Group	Ifenprodil 120 mg/d Group	Statistical Significance & Notes
Primary Outcome			
Methamphetamine use (during 84-day administration)	Similar rates of use	No significant difference	Primary outcome not met [1] [2].
Secondary & Exploratory Outcomes			
Days of methamphetamine use (during administration)	28 days (approx.)	22 days (approx.)	Not statistically significant [2].

Outcome Measure	Placebo Group	Ifenprodil 120 mg/d Group	Statistical Significance & Notes
Abstinence (during follow-up period)	97% of days (in 8/10 participants)	100% of days (in 4/10 participants)	Result is inconclusive due to high dropout rate; only 4 of 10 original participants in the 120 mg group were followed up [1] [2].
Stimulant Relapse Risk Scale (SRRS)	Baseline scores	Improved scores on the "emotionality problems" subscale	A statistically significant finding, suggesting a potential benefit for emotion regulation [1].
Drug Craving & Urine Toxicology	No significant differences	No significant differences	No measurable effect [1] [2].
Safety & Tolerability			
Adverse Events	The drug was well tolerated	The drug was well tolerated	Most common side effect was cold-like symptoms, with no discernable pattern of serious side effects attributable to ifenprodil [1] [2].

Proposed Mechanisms of Action

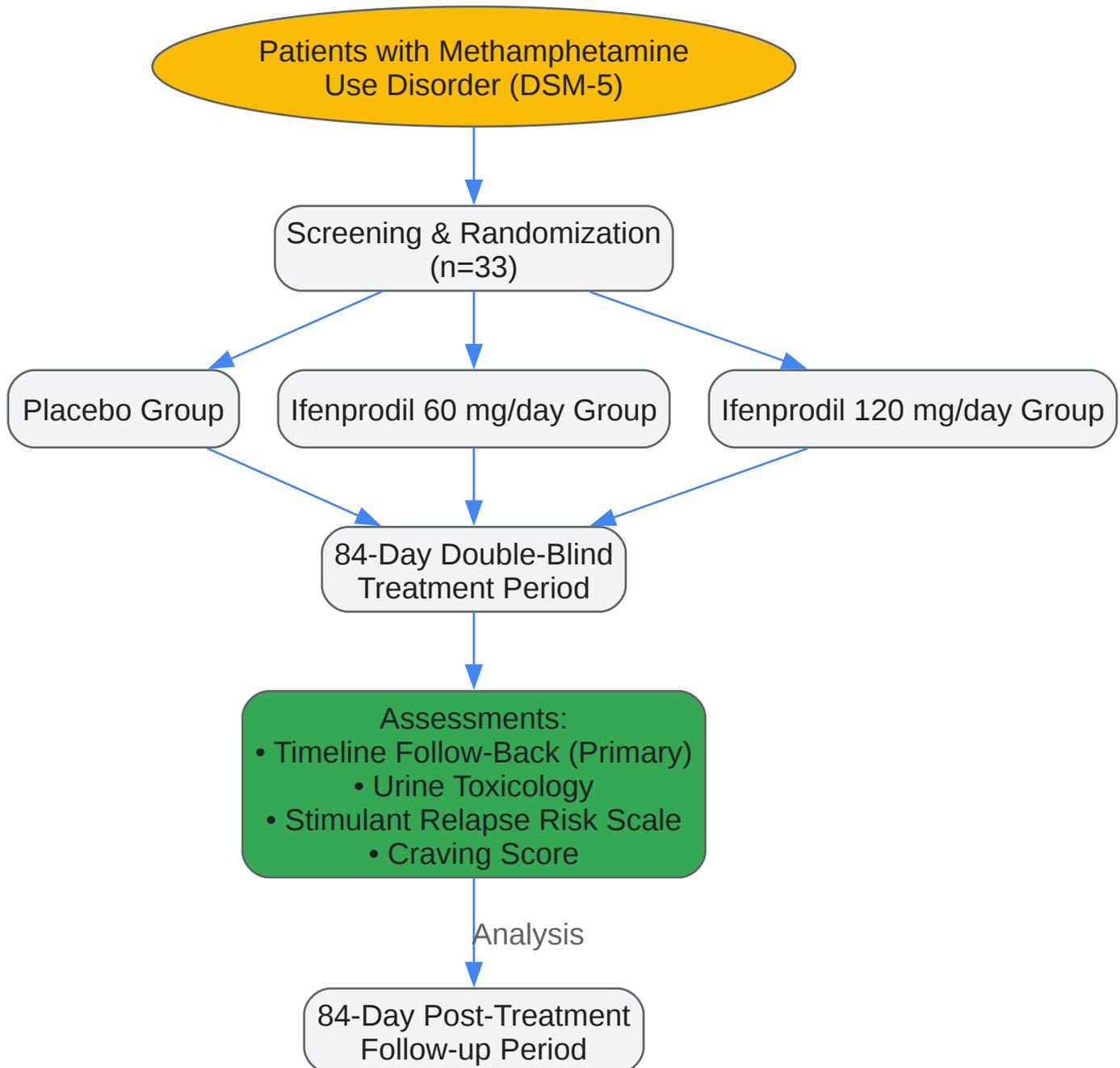
Ifenprodil's potential for treating substance use disorders is rooted in its action on specific targets in the central nervous system. The experimental rationale primarily centers on two key mechanisms:

- **GIRK Channel Blockade:** Research indicates that G protein-activated inwardly rectifying potassium (GIRK) channels play a key role in the reward pathway activated by addictive substances [3]. **Ifenprodil** is a known blocker of these channels. By inhibiting GIRK channels, **ifenprodil** is hypothesized to reduce the rewarding and reinforcing effects of methamphetamine, thereby facilitating abstinence [3].
- **GluN2B-Selective NMDA Receptor Antagonism:** **Ifenprodil** is a high-affinity, non-competitive antagonist for NMDA-type glutamate receptors that contain the GluN2B subunit [4] [5]. It binds to the interface of the GluN1 and GluN2B N-terminal domains, acting as a negative allosteric modulator [5]. This action may contribute to neuroprotection and modulate synaptic plasticity associated with

addiction. At the single-channel level, **ifenprodil** reduces the channel's open probability by making openings less frequent and shorter [5].

The following diagram illustrates the workflow of the key clinical trial that investigated these mechanisms:

Clinical Trial Workflow for Ifenprodil in MUD



[Click to download full resolution via product page](#)

Detailed Experimental Protocols

For researchers aiming to replicate or build upon this work, the following methodological details are critical.

1. Clinical Trial Protocol The foundational clinical trial was conducted as follows [3]:

- **Study Design:** Randomized, double-blind, placebo-controlled, single-center trial.
- **Participants:** Adult outpatients (≥ 20 years) diagnosed with MUD per DSM-5 criteria, who had used methamphetamine in the past year. Key exclusions were severe physical/psychiatric comorbidities and use of contraindicated medications like paroxetine.
- **Intervention:** Oral administration of placebo, 60 mg/day, or 120 mg/day of **ifenprodil** (as **ifenprodil** tartrate) for 84 days.
- **Primary Outcome:** Presence or absence of methamphetamine use during the 84-day administration period, assessed via the Timeline Followback method.
- **Secondary Outcomes:** Days of abstinence, urine toxicology results, scores on the Stimulant Relapse Risk Scale (SRRS), and self-reported drug craving.
- **Safety Monitoring:** Adverse events were tracked throughout the study.

2. Key In Vitro Electrophysiology Protocol To understand **ifenprodil**'s mechanism at the NMDA receptor, single-channel kinetic studies have been performed [5]:

- **Cell Preparation:** Human Embryonic Kidney (HEK) 293 cells were transfected with plasmids for rat GluN1-1a and GluN2B NMDA receptor subunits.
- **Electrophysiology:** Single-channel currents were recorded from on-cell patches.
- **Solutions:** The intracellular (pipette) solution contained CsF, CsOH, MgCl₂, CaCl₂, HEPBS, and EGTA (pH 7.4). Recordings were performed at a holding potential of -70 mV.
- **Agonists & Modulators:** Cells were exposed to maximal concentrations of glutamate and glycine to fully activate receptors. Experiments were conducted with and without **ifenprodil** (150 nM) to isolate its effects on channel gating.
- **Data Analysis:** Channel open probability (Po), mean open and closed times, and the prevalence of different gating modes were analyzed to determine the kinetic signature of **ifenprodil**'s inhibition.

Interpretation and Future Research Directions

The results indicate that **ifenprodil**, at the doses and duration tested, is **not sufficient as a stand-alone pharmacotherapy for MUD** [1] [2]. However, the significant improvement in emotional dysregulation is a noteworthy finding. This suggests that **ifenprodil**'s primary therapeutic benefit might lie in managing negative emotional states that often drive relapse, rather than directly reducing drug use.

Future research should consider:

- Investigating **ifenprodil** as an **adjunctive treatment** alongside behavioral interventions like contingency management.
- Targeting patient subpopulations with MUD who have **co-occurring difficulties with emotion regulation**.
- Exploring the translational potential of **ifenprodil** in other substance use disorders, given its dual action on GIRK and NMDA receptors.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Ifenprodil for the treatment of methamphetamine use disorder [pubmed.ncbi.nlm.nih.gov]
2. The continued ups and downs of discovering a medication ... [recoveryanswers.org]
3. Study of effects of ifenprodil in patients with methamphetamine ... [pmc.ncbi.nlm.nih.gov]
4. Ifenprodil, a NR2B-selective antagonist of NMDA receptor ... [pmc.ncbi.nlm.nih.gov]
5. Articles Ifenprodil Effects on GluN2B-Containing Glutamate ... [sciencedirect.com]

To cite this document: Smolecule. [Ifenprodil exploratory research methamphetamine use disorder].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b004181#ifenprodil-exploratory-research-methamphetamine-use-disorder>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com